molecular formula C24H52BrP B14649531 Trioctylphosphane;hydrobromide CAS No. 51641-25-9

Trioctylphosphane;hydrobromide

Cat. No.: B14649531
CAS No.: 51641-25-9
M. Wt: 451.5 g/mol
InChI Key: XGBNFIXISYGBKE-UHFFFAOYSA-N
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Description

Trioctylphosphane;hydrobromide is an organophosphorus compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties, which make it valuable in both research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctylphosphane;hydrobromide can be synthesized through the reaction of trioctylphosphine with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to trioctylphosphine under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trioctylphosphane;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form trioctylphosphine oxide.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction conditions vary depending on the specific reducing agent.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions. The reaction conditions depend on the nucleophile and the desired product.

Major Products

    Oxidation: Trioctylphosphine oxide.

    Reduction: Various reduced forms of the compound, depending on the reducing agent used.

    Substitution: A wide range of substituted phosphine derivatives.

Scientific Research Applications

Trioctylphosphane;hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands and catalysts.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of trioctylphosphane;hydrobromide involves its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in redox reactions, transferring electrons to or from other molecules. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trioctylphosphine: Similar in structure but lacks the bromide ion.

    Triphenylphosphine: Another organophosphorus compound with different alkyl groups.

    Trioctylphosphine oxide: The oxidized form of trioctylphosphine.

Uniqueness

Trioctylphosphane;hydrobromide is unique due to its combination of the phosphine and bromide functionalities. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to act as both a ligand and a reagent in various reactions makes it a versatile tool in chemical research and industrial applications.

Properties

CAS No.

51641-25-9

Molecular Formula

C24H52BrP

Molecular Weight

451.5 g/mol

IUPAC Name

trioctylphosphane;hydrobromide

InChI

InChI=1S/C24H51P.BrH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H

InChI Key

XGBNFIXISYGBKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC.Br

Origin of Product

United States

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